molecular formula C16H16N2O2 B14860182 4-[(3-Ethoxy-2-hydroxybenzyl)amino]benzonitrile

4-[(3-Ethoxy-2-hydroxybenzyl)amino]benzonitrile

Cat. No.: B14860182
M. Wt: 268.31 g/mol
InChI Key: RGZCONXLFADDLA-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-[(3-Ethoxy-2-hydroxybenzyl)amino]benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(3-Ethoxy-2-hydroxybenzyl)amino]benzonitrile is primarily used in scientific research, particularly in the field of proteomics Proteomics is the large-scale study of proteins, particularly their structures and functions This compound may be used as a biochemical tool to study protein interactions, modifications, and functions

Mechanism of Action

The exact mechanism of action of 4-[(3-Ethoxy-2-hydroxybenzyl)amino]benzonitrile is not well-documented. as a biochemical tool in proteomics research, it may interact with specific proteins or enzymes, affecting their activity or function. The molecular targets and pathways involved would depend on the specific proteins or enzymes being studied.

Comparison with Similar Compounds

4-[(3-Ethoxy-2-hydroxybenzyl)amino]benzonitrile can be compared with other similar compounds used in proteomics research. Some similar compounds include:

  • 4-[(3-Methoxy-2-hydroxybenzyl)amino]benzonitrile
  • 4-[(3-Hydroxybenzyl)amino]benzonitrile
  • 4-[(3-Ethoxybenzyl)amino]benzonitrile

These compounds share similar structures but differ in their functional groups, which can affect their chemical properties and interactions with proteins. The uniqueness of this compound lies in its specific functional groups, which may confer unique properties and interactions in proteomics research.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

4-[(3-ethoxy-2-hydroxyphenyl)methylamino]benzonitrile

InChI

InChI=1S/C16H16N2O2/c1-2-20-15-5-3-4-13(16(15)19)11-18-14-8-6-12(10-17)7-9-14/h3-9,18-19H,2,11H2,1H3

InChI Key

RGZCONXLFADDLA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=CC=C(C=C2)C#N

Origin of Product

United States

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